molecular formula C21H19O2P B013729 Methyl (triphenylphosphoranylidene)acetate CAS No. 2605-67-6

Methyl (triphenylphosphoranylidene)acetate

Cat. No.: B013729
CAS No.: 2605-67-6
M. Wt: 334.3 g/mol
InChI Key: NTNUDYROPUKXNA-UHFFFAOYSA-N
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Description

Methyl (triphenylphosphoranylidene)acetate (CAS: 2605-67-6) is a phosphonium ylide widely used in organic synthesis for carbon-carbon (C–C) bond formation via Wittig and related reactions . Key properties include:

  • Molecular formula: C21H19O2P
  • Molecular weight: 334.35 g/mol
  • Physical state: Powder (98% purity)
  • Melting point: 168–172°C
  • SMILES: COC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3

The compound’s structure features a methyl ester group and a triphenylphosphoranylidene moiety, enabling its role as a nucleophile in reactions with carbonyl groups to form α,β-unsaturated esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (triphenylphosphoranylidene)acetate can be synthesized through the reaction of methyl bromoacetate with triphenylphosphine. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide.

Chemical Reactions Analysis

Types of Reactions

Methyl (triphenylphosphoranylidene)acetate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is a type of olefination, which involves the formation of a carbon-carbon double bond .

Common Reagents and Conditions

Major Products

The major products of the Wittig reaction involving this compound are α,β-unsaturated esters. For example, the reaction with benzaldehyde yields methyl cinnamate .

Scientific Research Applications

Key Applications

  • Wittig Reactions
    • Methyl (triphenylphosphoranylidene)acetate is widely recognized for its role as a Wittig reagent, facilitating the conversion of aldehydes and ketones into α,β-unsaturated esters through olefination reactions. This is achieved by reacting with carbonyl compounds to form alkenes.
    Reaction TypeExample ReactionProduct
    Wittig ReactionRCHO + Ph3_3P=CHCO2_2CH3_3 → RCH=CHCO2_2CH3_3α,β-unsaturated ester
  • Synthesis of Pyrazoles
    • The compound has been utilized in the efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine, showcasing its versatility in forming nitrogen-containing heterocycles.
    Reaction TypeExample ReactionProduct
    Pyrazole SynthesisMethyl diazoacetate + Ph3_3P=CHCO2_2CH3_3 → Pyrazole derivativePyrazole
  • Functional Group Transformations
    • It is also employed in various functional group interconversions, enabling chemists to modify existing molecular frameworks effectively.

Case Study 1: Wittig Reaction Efficiency

In a study published in Organic Letters, researchers demonstrated the efficiency of this compound in Wittig reactions with various aldehydes. The study highlighted that the use of this reagent resulted in high yields of the desired alkenes, with minimal side products, thus confirming its utility as a reliable reagent for olefination.

Case Study 2: Synthesis of Novel Pyrazoles

A research article in Tetrahedron Letters reported on the synthesis of novel pyrazoles using this compound. The authors noted that the reaction conditions could be optimized to yield specific pyrazole derivatives that exhibited promising biological activity, indicating potential pharmaceutical applications.

Mechanism of Action

The primary mechanism of action for methyl (triphenylphosphoranylidene)acetate is through the Wittig reaction. The ylide formed from the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This results in the formation of a four-membered ring intermediate, which subsequently breaks down to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (triphenylphosphoranylidene)acetate

CAS: 1099-45-2 Molecular formula: C22H21O2P Molecular weight: 348.37 g/mol Synonyms: Carbethoxymethylene triphenylphosphorane, Carboethoxymethylidenetriphenylphosphorane .

Key Differences from Methyl Analogue:

  • Structural variation : Ethyl ester group instead of methyl.
  • Physical state : Solid or viscous liquid .
  • Reactivity : Similar utility in Wittig reactions but may exhibit altered reaction kinetics due to steric/electronic effects of the ethyl group.
  • Applications : Used in synthesizing 3-vinylchromones (E-configuration) and 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrrolidine .
  • Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Limited ecological toxicity data .

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

CAS: 129986-67-0 Molecular formula: C22H22NO2P Molecular weight: 363.39 g/mol IUPAC name: N-Methoxy-N-methyl-2-(triphenyl-λ⁵-phosphanylidene)acetamide .

Key Differences:

  • Structural features : Incorporates methoxy and methylamide groups, enhancing electrophilicity and versatility.
  • Reactivity : Functions as both a Wittig reagent and acylating agent, enabling dual reactivity in peptide coupling and olefination .
  • Synthesis : Prepared via reaction of N-methoxy-N-methylacetamide with triphenylphosphine under anhydrous conditions .

Comparative Data Table

Parameter Methyl (triphenylphosphoranylidene)acetate Ethyl (triphenylphosphoranylidene)acetate N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
CAS No. 2605-67-6 1099-45-2 129986-67-0
Molecular formula C21H19O2P C22H21O2P C22H22NO2P
Molecular weight (g/mol) 334.35 348.37 363.39
Physical state Powder Solid/viscous liquid Not specified
Key applications Wittig reactions, Swern oxidation 3-Vinylchromone synthesis Dual acylation/olefination
Hazard classification WGK 3 H315, H319, H335 Not available

This compound

  • Achieved 98% yield in Swern oxidation followed by Wittig olefination of ketoaldehydes .
  • Enabled stereoselective synthesis of allylic epoxides in carbohydrate chemistry, facilitating palladium-catalyzed azide openings .

Ethyl (triphenylphosphoranylidene)acetate

  • Produced E-configured 3-vinylchromones in reactions with 3-formylchromone .
  • Served as a precursor in pyrrolidine synthesis via [3 + 2] annulation .

N-Methoxy-N-methyl Derivative

  • Demonstrated unique dual reactivity in synthesizing bioactive molecules, leveraging both ylide and amide functionalities .

Biological Activity

Methyl (triphenylphosphoranylidene)acetate, also known as carbomethoxymethylene triphenylphosphorane, is a phosphonium ylide that has garnered attention in various fields of organic synthesis and biological research. Its unique structure allows it to participate in various reactions, leading to the formation of biologically relevant compounds. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C21_{21}H19_{19}O2_2P
  • Molecular Weight : 334.36 g/mol
  • CAS Number : 2605-67-6
  • Melting Point : 168-172 °C

The compound features a triphenylphosphoranylidene moiety, which contributes to its reactivity and ability to form stable adducts with various electrophiles.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a reagent in organic synthesis, particularly in the formation of α-fluoro aldehydes and other derivatives. The compound has been used in catalytic enantioselective reactions, which can lead to the development of pharmaceuticals with specific biological activities.

Enzyme Inhibition Studies

Research has demonstrated that derivatives formed from this compound exhibit significant inhibitory activity against various enzymes. For example:

  • Histone Deacetylase (HDAC) Inhibition : Compounds derived from the Wittig reaction using this compound have shown potent HDAC inhibitory activity. One study reported IC50_{50} values as low as 1 nM for certain derivatives against HDAC isoforms 2 and 6 . This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various indole derivatives using this compound through the Wittig reaction. The resulting compounds were tested for antiproliferative activity against different cancer cell lines, revealing significant cytotoxic effects with GI50_{50} values in the nanomolar range .
  • Fluorination Reactions :
    • The compound has been utilized in enantioselective fluorination reactions, where it acts as a key intermediate. These reactions have been shown to produce high yields and enantiomeric excesses, indicating its utility in synthesizing biologically active fluorinated compounds .
  • Reactivity with Bicyclic β-Keto-γ-Sultams :
    • An atypical reaction involving this compound with bicyclic β-keto-γ-sultams was reported, leading to novel products that may possess unique biological properties. This study emphasized the versatility of this compound in forming complex structures relevant to drug development .

Data Tables

The following table summarizes key findings related to the biological activity of derivatives formed from this compound:

CompoundTarget EnzymeIC50_{50} Value (nM)Biological Activity
Compound 8HDAC 21Potent inhibitor
Compound 11HDAC 63.3Selective inhibitor
Compound 12HDAC 22.3High selectivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl (triphenylphosphoranylidene)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a nucleophilic substitution reaction between methyl bromoacetate and triphenylphosphine in toluene or another aprotic solvent. A stoichiometric ratio of 1:1 is used, followed by 24-hour stirring at room temperature to form a precipitate. The product is purified via vacuum filtration, washing with toluene and diethyl ether, and recrystallization from water after basification with potassium hydroxide . Adjusting solvent polarity (e.g., using toluene vs. dichloromethane) and reaction time can influence yield and purity. For methyl derivatives, analogous procedures to ethyl analogs apply, with careful control of phosphine-to-ester ratios .

Q. How should this compound be handled to ensure stability during experiments?

  • Methodological Answer : The compound is air- and moisture-sensitive, requiring storage under inert gas (argon or nitrogen) at 2–8°C. Degradation pathways include oxidation of the ylide group and thermal decomposition. Avoid prolonged exposure to temperatures >50°C. For reactions, pre-dry glassware and solvents (e.g., molecular sieves for dichloromethane) to minimize hydrolysis .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used as a Wittig reagent for olefination of aldehydes and ketones, forming α,β-unsaturated esters. Example protocols include refluxing in toluene (120°C, 18 hours) with substrates like 6-methoxy-2-naphthaldehyde to yield conjugated alkenoates . It also participates in [3+2] annulations with allenes under phosphine catalysis to synthesize pyrrolidine derivatives .

Q. How can researchers assess the purity of this compound, especially when residual solvents are present?

  • Methodological Answer : Use 1^1H NMR to identify impurities like unreacted starting materials (e.g., triphenylphosphine) or solvents (e.g., acetone, ethyl acetate). Quantify residual solvents via gas chromatography (GC) with flame ionization detection. For high-purity batches, recrystallize from diethyl ether or hexanes and confirm purity by melting point (168–172°C) .

Advanced Research Questions

Q. How can solvent choice influence the regioselectivity of this compound in annulation reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., NMP, DMF) enhance ylide reactivity in annulations by stabilizing transition states. For example, in heteroepitaxial growth of organic crystals, NMP at 210°C facilitates stereoselective coupling with aldehydes, while non-polar solvents like toluene favor stepwise mechanisms. Solvent effects can be modeled using DFT calculations to predict regioselectivity .

Q. What strategies mitigate polymorph formation when using this compound in crystal engineering?

  • Methodological Answer : Polymorph control in heterostructures (e.g., with rac-BINAP) requires lattice matching and thermal stability. Use grazing-incidence X-ray diffraction (GIXD) to monitor crystallization kinetics. Adjust cooling rates (e.g., 0.5°C/min) and solvent vapor annealing to favor single-phase growth .

Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed epoxide opening reactions?

  • Methodological Answer : Isotopic labeling (e.g., 13^{13}C or 18^{18}O) of the ylide or epoxide oxygen, combined with 1^1H-13^{13}C HMBC NMR, tracks bond formation. Kinetic studies under varying catalyst loads (e.g., 1–10 mol% Pd(PPh3_3)4_4) and in situ IR spectroscopy reveal rate-determining steps .

Q. What methodologies address data gaps in the ecological toxicity profile of this compound?

  • Methodological Answer : Conduct OECD 301F biodegradation tests to assess persistence in soil/water. Use Daphnia magna acute toxicity assays (EC50_{50}) and algae growth inhibition tests (OECD 201) to evaluate bioaccumulation potential. Compare with structurally similar phosphoranes (e.g., ethyl analogs) to extrapolate hazards .

Q. How can reaction conditions be optimized to suppress byproducts in Dess-Martin periodinane-mediated olefination?

  • Methodological Answer : Sequential addition of Dess-Martin periodinane (DMP) and the ylide prevents competitive oxidation of labile TMS-protected substrates. Use anhydrous dichloromethane at 0°C, and monitor by TLC (hexanes:EtOAc 4:1). Purify via flash chromatography with silica gel preconditioned with triethylamine to neutralize acidic byproducts .

Q. What advanced spectroscopic techniques characterize decomposition pathways of this compound under thermal stress?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS identifies volatile decomposition products (e.g., triphenylphosphine oxide). Solid-state 31^{31}P NMR tracks phosphorous oxidation states. For real-time monitoring, use in situ Raman spectroscopy at elevated temperatures (50–150°C) .

Properties

IUPAC Name

methyl 2-(triphenyl-λ5-phosphanylidene)acetate
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InChI

InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUDYROPUKXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H19O2P
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DSSTOX Substance ID

DTXSID6062549
Record name Methyl (triphenylphosphoranylidene)acetate
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Molecular Weight

334.3 g/mol
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CAS No.

2605-67-6
Record name Methyl (triphenylphosphoranylidene)acetate
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Record name Carbomethoxymethylene triphenylphosphorane
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Synthesis routes and methods I

Procedure details

Triphenyl phosphine (13 g.) was dissolved in dry benzene (60 ml.) and methyl bromoacetate (8.3 g.) was added dropwise. The solution was heated at 70° C., for 2 days, and then cooled and filtered. The residue was washed with benzene and dried to give about 16 g. of (methoxycarbonyl methyl)triphenylphosphonium bromide. The phosphonium salt (B 10 g.) was dissolved in water (250 ml.) and 5% aqueous sodium hydroxide was added dropwise with stirring until the solution became alkaline to litmus. The resulting precipitate was filtered off, washed with water and dried. Crystallisation from ethyl acetate/petroleum spirit gave (methoxycarbonyl methylene) triphenyl phosphorane as a colourless solid in about 80% yield.
Quantity
13 g
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60 mL
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8.3 g
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0 (± 1) mol
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10 g
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250 mL
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Synthesis routes and methods II

Procedure details

A mixture of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide (10.0 g, 24.08 mmol) in 100 mL DCM, 50 mL water and NaOH (10 N) (4.82 ml, 48.2 mmol) was vigorously shaken in a separatory funnel. The organic layer was separated and the aqueous phase was extracted with DCM. The combined organic layers were dried (MgSO4) and concentrated to give methyl 2-(triphenylphosphoranylidene)acetate (7.5 g, 93% yield) as a white solid. A solution of 3-chloro-2-methylbenzaldehyde (0.7 g, 4.53 mmol) and 2-(triphenylphosphoranylidene)acetate (1.817 g, 5.43 mmol) in MeOH (22.6 ml) was stirred at room temperature for 2 h. The mixture was concentrated and purified by flash chromatography (0-30% ethyl acetate:hexanes) to afford the title compound (0.23 g, 24% yield) as a clear colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=15.9 Hz, 1H), 7.47-7.40 (m, 2H), 7.17-7.15 (m, 1H), 6.33 (d, J=15.9 Hz, 1H), 3.83 (s, 3H), 2.48 (s, 3H).
Quantity
10 g
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4.82 mL
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100 mL
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50 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl (triphenylphosphoranylidene)acetate
Methyl (triphenylphosphoranylidene)acetate
Methyl (triphenylphosphoranylidene)acetate

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